MDR Reversal Index in Leishmania: Oxazolo[3,2-a]pyridine vs. Thiazolo and Pyrido-Oxazine Scaffolds
In a study evaluating 29 fused heterocyclic compounds across three scaffold classes (oxazolo[3,2-a]pyridines, thiazolo[3,2-a]pyridines, and pyrido[2,1-b]oxazines) for their ability to overcome multidrug resistance in a MDR Leishmania tropica strain, only the oxazolo[3,2-a]pyridine series displayed significant reversion of resistance. The best-performing oxazolo[3,2-a]pyridine derivatives achieved reversion indexes of up to 6.7-fold for daunomycin and 8.7-fold for miltefosine, while thiazolo and pyrido-oxazine congeners did not show comparable MDR reversal potency [1]. Furthermore, within the oxazolo series, enantiopure compound 20S reverted resistance to both drugs significantly more potently than its enantiomer 20R, demonstrating stereospecific target engagement [1].
| Evidence Dimension | Reversion index (fold-reversal of drug resistance) |
|---|---|
| Target Compound Data | Oxazolo[3,2-a]pyridine derivatives: reversion index up to 6.7-fold (daunomycin) and 8.7-fold (miltefosine); enantiomer 20S > 20R |
| Comparator Or Baseline | Thiazolo[3,2-a]pyridine and pyrido[2,1-b]oxazine derivatives from the same 29-compound set: no significant reversion of resistance reported |
| Quantified Difference | Oxazolo scaffold uniquely active among three tested classes; reversion index up to 8.7-fold vs. baseline resistance |
| Conditions | MDR Leishmania tropica strain; in vitro assay; reversal of daunomycin and miltefosine resistance |
Why This Matters
For procurement targeting antileishmanial or MDR-reversal research programs, the oxazolo[3,2-a]pyridine scaffold is the only fused heterocyclic core within this chemotype family that has demonstrated quantified MDR reversal activity, making thiazolo and pyrido-oxazine analogs unsuitable substitutes.
- [1] Caballero E, Manzano JI, Puebla P, Castanys S, Gamarro F, San Feliciano A. Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania. Bioorg Med Chem Lett. 2012;22(19):6272-6275. doi:10.1016/j.bmcl.2012.07.100 View Source
